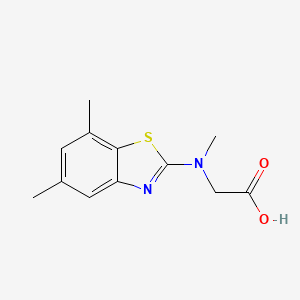![molecular formula C11H14Cl2N2O3 B1426527 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-26-4](/img/structure/B1426527.png)
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
説明
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride, also known as CNP, is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular weight of 446.4 g/mol. CNP is a chiral molecule with two enantiomers, (S)-CNP and (R)-CNP. CNP has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and materials science.
科学的研究の応用
Synthesis of Heterocyclic Compounds : Pyrrolidines, which include compounds like 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine, are important in synthesizing various heterocyclic compounds. These compounds have shown significant biological effects and are used in medicine, industry (e.g., dyes, agrochemicals), and scientific research. For instance, a study by Żmigrodzka et al. (2022) discusses the synthesis of pyrrolidines in [3+2] cycloaddition reactions, demonstrating the compound's utility in organic synthesis and chemical research (Żmigrodzka et al., 2022).
Intermediate in Anticancer Drugs : The related compound 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an analogue of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine, is a key intermediate in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) describe a method for synthesizing this compound, highlighting its importance in medicinal chemistry and drug development (Zhou et al., 2019).
Synthesis of Antioxidants : Research by Tumosienė et al. (2019) involves synthesizing novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating the potential of pyrrolidine derivatives in synthesizing potent antioxidants. This research could be relevant for understanding the utility of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine in creating compounds with antioxidant properties (Tumosienė et al., 2019).
Catalytic Applications : In the field of catalysis, compounds like 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine may find applications. For example, Aglietto et al. (1985) studied the catalytic esterolysis of p-nitrophenyl esters by optically active polymeric oximes, indicating the potential for pyrrolidine derivatives in catalysis (Aglietto et al., 1985).
Application in Polymer Science : Pyrrolidine derivatives are also significant in polymer science. A study by Yan et al. (2011) on the synthesis of soluble polyimides based on a pyridine-containing diamine highlights the role of pyrrolidine structures in developing new materials with specific properties such as solubility, thermal stability, and mechanical strength (Yan et al., 2011).
Herbicidal Activities : Phenoxypyridines, which share structural similarities with 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine, have been studied for their herbicidal activities. Fujikawa et al. (1970) investigated various phenoxypyridines, finding that some exhibited high potential as herbicides, indicating possible agricultural applications of related compounds (Fujikawa et al., 1970).
特性
IUPAC Name |
3-[(4-chloro-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-9-1-2-11(10(5-9)14(15)16)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLXWQOZBUPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



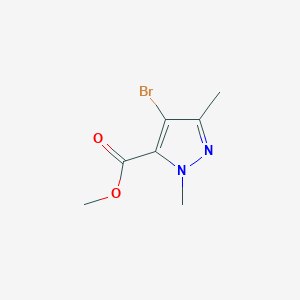
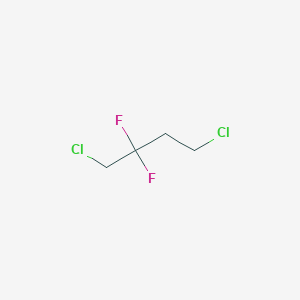
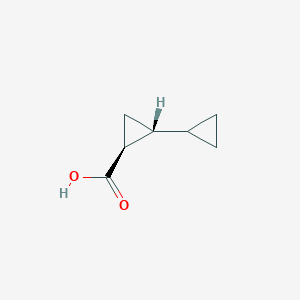
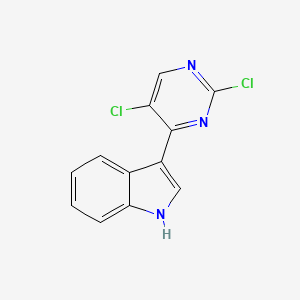
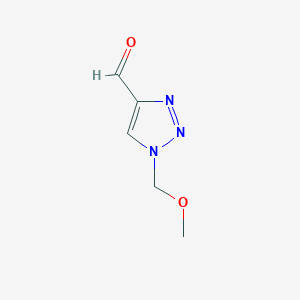
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
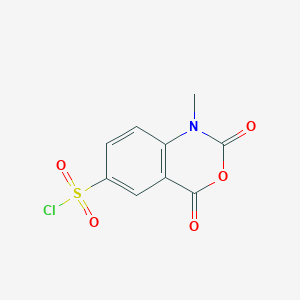
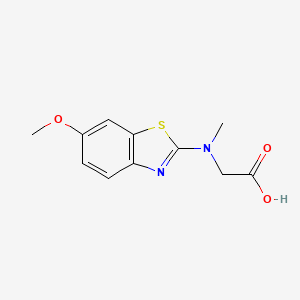
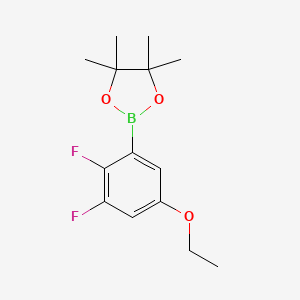
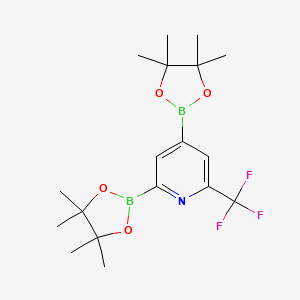
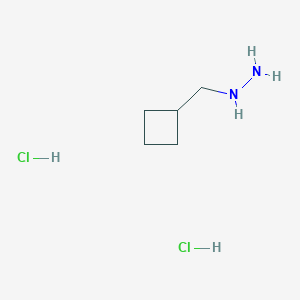
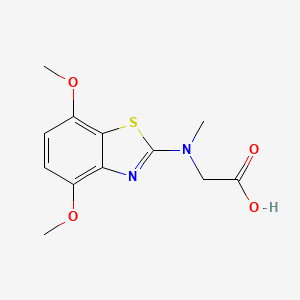
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)
